![molecular formula C12H13NS B13680520 1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)
1-(Benzo[b]thiophen-3-ylmethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[b]thiophen-3-ylmethyl)azetidine is a compound that features a unique structure combining a benzo[b]thiophene moiety with an azetidine ringThe molecular formula of this compound is C12H13NS, and it has a molecular weight of 203.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-3-ylmethyl)azetidine can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene derivatives with azetidine precursors. For instance, the aryne reaction with alkynyl sulfides has been used to synthesize benzo[b]thiophenes . This method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular reaction, which provides a wide range of 3-substituted benzothiophenes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-3-ylmethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions at the benzo[b]thiophene ring or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce different amine derivatives.
Scientific Research Applications
1-(Benzo[b]thiophen-3-ylmethyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-ylmethyl)azetidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzo[b]thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds or ionic interactions with amino acid residues .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-3-ylmethyl)azetidine can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety but may have different substituents or additional functional groups.
Azetidine derivatives: These compounds contain the azetidine ring but may have different substituents or additional functional groups.
Uniqueness: The combination of the benzo[b]thiophene moiety with the azetidine ring in this compound provides a unique structure that can offer distinct chemical and biological properties compared to other similar compounds .
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable compound for scientific exploration and application.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)azetidine |
InChI |
InChI=1S/C12H13NS/c1-2-5-12-11(4-1)10(9-14-12)8-13-6-3-7-13/h1-2,4-5,9H,3,6-8H2 |
InChI Key |
IHMRCVOYKCAFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


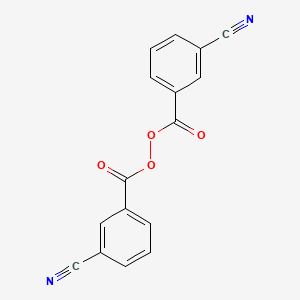
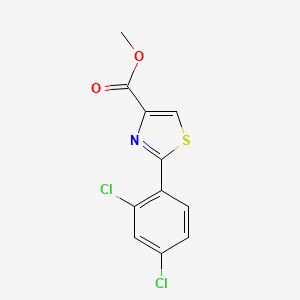
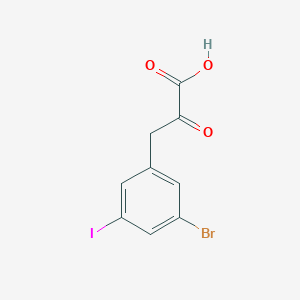
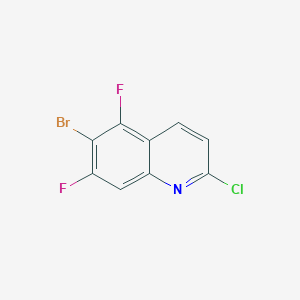
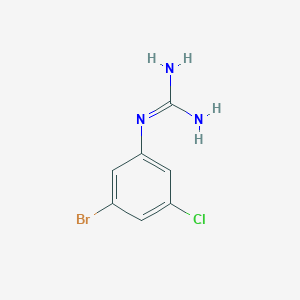
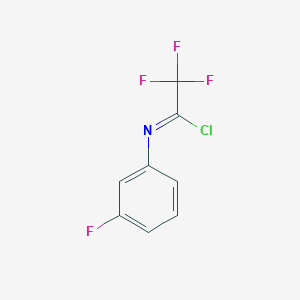
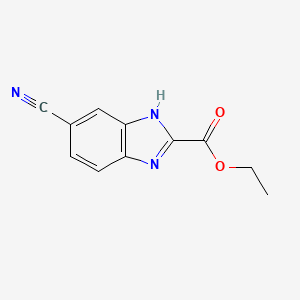
![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
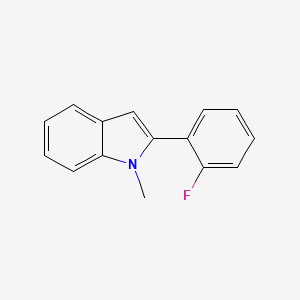
dimethylsilane](/img/structure/B13680494.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)
